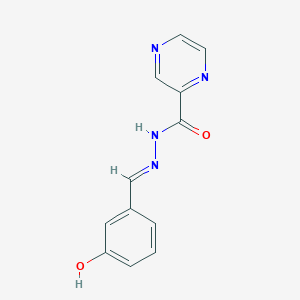

(E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide

Description

(E)-N'-(3-Hydroxybenzylidene)pyrazine-2-carbohydrazide is a hydrazone-based Schiff base compound synthesized via the condensation of pyrazine-2-carbohydrazide with 3-hydroxybenzaldehyde. Its structure features a pyrazine ring connected to a 3-hydroxybenzylidene moiety through a hydrazone linker in an E-configuration. This compound has garnered attention due to its:

Properties

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWXVKRRPSGIJP-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Pyrazine-2-carbohydrazide+3-hydroxybenzaldehyde→(E)-N’-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-N’-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The imine bond can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Formation of (E)-N’-(3-formylbenzylidene)pyrazine-2-carbohydrazide.

Reduction: Formation of (E)-N’-(3-hydroxybenzyl)pyrazine-2-carbohydrazide.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:

(E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Antimicrobial Properties:

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential:

Recent investigations have explored the anticancer properties of (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Medicinal Chemistry

Drug Development:

Due to its bioactive properties, (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide is being investigated for potential use in drug development. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents .

Coordination Chemistry

Metal Complexes:

The ligand can form complexes with various metal ions, enhancing its properties and broadening its applications. For example, complexes formed with transition metals like vanadium and chromium have been studied for their magnetic properties and catalytic activities .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by Zaky et al. evaluated the antimicrobial effects of (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide against several bacterial strains. The results demonstrated that the compound exhibited notable antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanisms

Research published in the European Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound. The study revealed that (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide induced apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Pyrazine-Carbohydrazide Derivatives

Key Observations :

Table 2: Antimicrobial Activity of Selected Hydrazones

Key Observations :

- Substituent Effects : Bulky groups (e.g., pentadecyl in ) enhance lipophilicity and membrane penetration, improving antimicrobial potency.

- Anti-TB Activity : Pyrazine-carbohydrazides with pyrazole substituents (e.g., Compound 34) show exceptional anti-TB activity due to favorable binding to pantothenate synthetase .

Key Observations :

- Solvent Choice: Methanol is preferred for simpler aldehydes, while ethanol with glacial acetic acid is used for heterocyclic aldehydes to enhance solubility .

- Yield Optimization : Extended reaction times (5–8 h) and catalytic acid (e.g., acetic acid) improve yields by driving condensation to completion .

Biological Activity

(E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide is a Schiff base compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various pharmacological effects supported by case studies and research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of pyrazine-2-carbohydrazide with 3-hydroxybenzaldehyde. The typical synthesis involves refluxing the reactants in methanol, followed by crystallization to obtain pure product crystals. The structural analysis reveals that the compound crystallizes as a monohydrate, exhibiting a dihedral angle between the aromatic rings of approximately 5.06° and intramolecular hydrogen bonding that stabilizes its conformation .

Table 1: Synthesis Conditions

| Reactants | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Pyrazine-2-carbohydrazide + 3-Hydroxybenzaldehyde | Methanol | 8 hours | Variable |

Antimicrobial Activity

Research indicates that Schiff bases, including (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in the range of 20-50 µg/mL .

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, in vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values around 10-20 µM. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. In one study, it significantly reduced cell death in PC12 cells exposed to hydrogen peroxide, indicating its potential in treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting nitric oxide production in RAW264.7 macrophages. This activity was quantified with an IC50 value of approximately 20 µM, demonstrating its potential utility in inflammatory conditions .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various Schiff bases, including (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 25 µg/mL .

- Cancer Cell Line Studies : In a comparative analysis of several pyrazine derivatives, (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide was found to be one of the most effective compounds against MCF-7 cells, inducing apoptosis at concentrations as low as 15 µM .

- Neuroprotection : In vivo studies using models of oxidative stress demonstrated that treatment with (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide significantly improved survival rates and reduced neurological deficits in rats subjected to ischemic injury .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation of pyrazine-2-carbohydrazide with 3-hydroxybenzaldehyde in refluxing methanol or ethanol under acidic catalysis. Key parameters include molar ratios (1:1 stoichiometry), solvent polarity, and reflux duration (5–12 hours). Post-synthesis purification involves recrystallization from ethanol or methanol to achieve >95% purity. Reaction progress is monitored via TLC or FT-IR for imine bond formation (C=N stretch at ~1600 cm⁻¹) .

- Optimization : Adjusting pH (e.g., glacial acetic acid as catalyst) and solvent choice (protic vs. aprotic) improves yield. For example, ethanol enhances solubility of intermediates, while methanol accelerates reaction kinetics .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- FT-IR : Confirms hydrazone formation (N-H stretch at 3200–3300 cm⁻¹, C=O at ~1680 cm⁻¹, and C=N at ~1600 cm⁻¹) .

- NMR : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm) and hydrazinic NH (δ 10.5–11.5 ppm). ¹³C-NMR confirms carbonyl (C=O at ~165 ppm) and imine (C=N at ~150 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths (e.g., C=N: ~1.28 Å, C-O: ~1.36 Å) and dihedral angles between aromatic planes. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.062 Å, b = 8.186 Å, c = 9.449 Å are reported .

Q. How is the antitubercular activity of this compound evaluated experimentally?

- Assay Design : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is determined using the microplate Alamar Blue assay. Compound 34 (a structural analog) showed MIC = 0.78 µg/mL, outperforming pyrazinamide (MIC = 1.56 µg/mL) .

- Controls : Ethambutol and isoniazid are used as positive controls. Activity correlates with substituent electronegativity (e.g., 4-bromo derivatives enhance potency due to hydrophobic interactions) .

Advanced Research Questions

Q. How do DFT calculations elucidate electronic and topological properties of this compound?

- Methodology : B3LYP/6-311++G(d,p) level calculations in Gaussian 09W optimize geometry and compute frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.2 eV) indicate charge transfer efficiency. Natural Bond Orbital (NBO) analysis identifies hyperconjugation (e.g., LP(N)→σ*(C-N)) stabilizing the hydrazone backbone .

- Validation : Experimental vs. calculated ¹H-NMR chemical shifts show <0.3 ppm deviation, confirming computational accuracy .

Q. What strategies are used for molecular docking studies targeting enzymes like Glucosamine-6-Phosphate Synthase (GlmS)?

- Protocol :

Protein Preparation : Retrieve GlmS crystal structure (PDB: 2VF5), remove water, add polar hydrogens.

Ligand Preparation : Optimize compound geometry at B3LYP/6-31G(d) and convert to .pdbqt.

Docking : AutoDock Vina evaluates binding affinities (ΔG ≈ −9.2 kcal/mol). Key interactions: Hydrogen bonds with Asp-452 and π-π stacking with Phe-433 .

Q. How are magnetic properties of metal complexes derived from this ligand investigated?

- Experimental Design : Synthesize Cu(II) or Dy(III) complexes (e.g., [Dy₂(L)₂(H₂O)₂]·2DMF) and analyze via SQUID magnetometry. Magnetic susceptibility (χMT) at 2 K reveals single-molecule magnet (SMM) behavior with relaxation barriers (Ueff) up to 150 K .

- Computational Support : CASSCF/NEVPT2 calculations simulate magnetic anisotropy axes. For Dy₂ complexes, axiality (θ ≈ 0°) and strong spin-orbit coupling explain slow magnetic relaxation .

Data Highlights

- Structural Parameters : SC-XRD reveals intramolecular H-bonds (O-H⋯N: 2.65 Å) and π-π stacking (3.55–3.85 Å) stabilizing crystal packing .

- Biological Activity : Analogues with 4-bromo substituents show 2× higher antitubercular activity than first-line drugs .

- Computational Metrics : NBO charges on imine nitrogen (−0.52 e) indicate nucleophilic reactivity, aligning with electrophilic substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.